molecular formula C8H11NO3 B12618182 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde CAS No. 921208-35-7

9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde

Cat. No.: B12618182
CAS No.: 921208-35-7
M. Wt: 169.18 g/mol
InChI Key: PGMWSOKAKUIYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde is a bicyclic compound featuring a fused 3-oxa-7-azabicyclo[3.3.1]nonane scaffold. Its structure includes a ketone group at C9, an aldehyde at C7, and oxygen and nitrogen atoms in the bridge positions (C3 and C7, respectively). This compound serves as a key intermediate in synthesizing bioactive molecules, including analgesics and antiarrhythmic agents. Its stereoelectronic properties and reactivity are influenced by the aldehyde and ketone functionalities, which enable diverse derivatization pathways .

Properties

CAS No.

921208-35-7

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde

InChI

InChI=1S/C8H11NO3/c10-5-9-1-6-3-12-4-7(2-9)8(6)11/h5-7H,1-4H2

InChI Key

PGMWSOKAKUIYFX-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2=O)CN1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aldehyde and amine, the formation of the bicyclic structure can be achieved through cyclization reactions facilitated by catalysts and specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted bicyclic structures .

Scientific Research Applications

9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

1-Chloromethyl-5,7-dimethyl-3-oxo-2-oxabicyclo[3.3.1]nonane-7-carbaldehyde (Compound 7)
  • Structure : Replaces the 3-oxa bridge with a 2-oxa bridge and introduces a chloromethyl group at C1 and methyl groups at C5 and C5.
  • Key Data :
    • ¹³C NMR: Carbonyl signals at δC 169.4 (C3 ketone) and 202.9 ppm (C7 aldehyde).
    • HMBC correlations confirm spatial proximity between the aldehyde proton (δH 9.36) and C7 (δC 45.4) .
  • Comparison : The 2-oxa bridge alters ring strain and electronic distribution compared to the 3-oxa analog. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions.
7-tert-Butyl-9-oxo-2,4-diphenyl-3-oxa-7-azabicyclo[3.3.1]nonane-1,5-diethyl Dicarboxylate (Compound 3)
  • Structure : Features bulky tert-butyl and phenyl substituents, with ester groups at C1 and C3.
  • Key Data: Melting point: 93°C. Synthesized via condensation of formaldehyde and tert-butylamine with oxacyclohexanone derivatives .
  • Comparison : Bulky substituents increase steric hindrance, reducing reactivity toward electrophiles. The ester groups improve solubility in organic solvents.
3-Thia-7-azabicyclo[3.3.1]nonan-9-ones
  • Structure : Replaces the 3-oxa bridge with a thia (sulfur) group.
  • Key Data: Synthesized via Mannich cyclization of tetrahydrothiopyran-4-one. Demonstrated antiarrhythmic and antibacterial activity (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one) .
  • Comparison : Sulfur’s larger atomic radius and polarizability enhance lipophilicity and metabolic stability compared to oxygen analogs.

Functional Group Modifications

tert-Butyl 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
  • Structure : Replaces the aldehyde at C7 with a Boc-protected carboxylate.
  • Key Data: Molecular formula: C₁₂H₁₉NO₄; molecular weight: 241.28 g/mol. Used as a stable intermediate in peptide coupling reactions .
  • Comparison : The Boc group masks the reactive aldehyde, improving storage stability and enabling controlled deprotection.
Methyl 9-Boc-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
  • Structure : Introduces a methyl ester at C3 and a Boc group at N7.
  • Key Data :
    • InChIKey: KHUPXDHFHJDBPZ-UHFFFAOYSA-N.
    • Synthesized via esterification and Boc protection .
  • Comparison : The ester group at C3 enhances hydrolytic stability compared to aldehydes, favoring applications in prodrug design.

Biological Activity

9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde is a bicyclic compound with significant biological activity, particularly as an orexin receptor antagonist. This compound's structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications in disorders related to orexinergic dysfunctions, such as sleep disorders, anxiety, and addiction.

The molecular formula of 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of approximately 241.28 g/mol. It is characterized by its bicyclic structure which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC12H19NO4C_{12}H_{19}NO_4
Molecular Weight241.28 g/mol
Boiling PointNot available
Melting PointNot available

The primary mechanism of action for 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde is its antagonism of orexin receptors (OX1 and OX2). Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. By blocking these receptors, the compound can modulate behaviors associated with these physiological processes.

Biological Activity and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antidepressant-Like Effects : In a mouse model of depression, chronic administration of the compound demonstrated significant antidepressant-like activity, suggesting potential use in treating mood disorders .
  • Orexin A Activation Modulation : The compound has been shown to attenuate the activation induced by orexin A in fasted rats exposed to food odors, indicating its role in appetite regulation .
  • Addiction Treatment : Research indicates that the compound may reduce the expression of locomotor sensitization to amphetamines and cocaine, suggesting its potential utility in addiction therapy .
  • Pharmacological Activity in Nicotine Self-Administration : In rat models, it displayed significant effects on nicotine self-administration behaviors, further supporting its role in addiction-related disorders .

Case Studies

A review of literature reveals multiple case studies focusing on the pharmacological effects of this compound:

  • Study on Orexin Receptor Antagonism : A study conducted by Gozzi et al. (2011) illustrated how orexin receptor antagonism can influence drug-seeking behavior, providing a foundation for exploring 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane derivatives in addiction treatment .
  • Chronic Administration Effects : Nollet et al. (2011) documented the antidepressant effects observed after chronic administration in animal models, emphasizing the need for further exploration into its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.